

Application Notes and Protocols: Total Synthesis of Arylomycin A5

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Compound of Interest

Compound Name: Arylomycin A5

Cat. No.: B15561907

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Introduction

Arylomycins are a class of lipopeptide antibiotics that inhibit bacterial type I signal peptidase (SPase), an essential enzyme in protein secretion, making it a promising target for novel antibacterial agents. The Arylomycin A series possesses a common macrocyclic core with variations in the N-terminal fatty acid tail. While the specific fatty acid moiety of **Arylomycin A5** has not been definitively characterized in publicly available literature, this document provides a detailed, representative total synthesis protocol based on the well-established synthesis of Arylomycin A2. This protocol can be adapted for **Arylomycin A5** once its specific lipid tail is identified. The synthesis features two key strategies for the crucial macrocyclization step: a Suzuki-Miyaura coupling and a copper-mediated oxidative phenol coupling.

Chemical Structure

The general structure of the Arylomycin A series consists of a 14-membered biaryl-linked macrocycle connected to a lipopeptide side chain. The variation in the "A" series lies in the structure of the fatty acid (R group).

I. Synthetic Strategy Overview

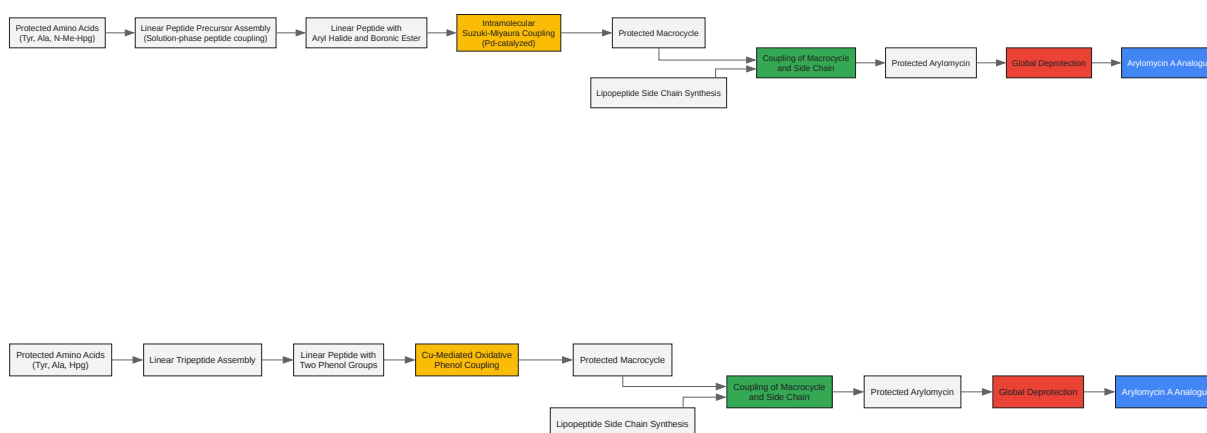
The total synthesis of Arylomycin A analogues can be broadly divided into three main stages:

- Synthesis of the Macrocyclic Core: Construction of the key biaryl-linked 14-membered ring.
- Synthesis of the Lipopeptide Side Chain: Assembly of the N-terminal amino acids and coupling with the appropriate fatty acid.
- Coupling and Deprotection: Ligation of the macrocyclic core and the lipopeptide side chain, followed by global deprotection to yield the final natural product.

Two primary strategies for the synthesis of the macrocyclic core are presented below.

Strategy 1: Intramolecular Suzuki-Miyaura Coupling

This approach relies on the palladium-catalyzed cross-coupling of an aryl halide and an aryl boronic ester within a linear peptide precursor to form the biaryl bond and close the macrocycle.



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